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Compound of Interest

Compound Name:
6-iodo-5-methoxypyridine-2-

carboxylic acid

Cat. No.: B471562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible synthetic route for 6-iodo-5-
methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and

drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature,

this guide outlines a multi-step approach commencing from commercially available starting

materials. The proposed pathway leverages established organic chemistry principles, including

esterification, directed ortho-metalation (DoM), iodination, and subsequent hydrolysis.

Proposed Synthetic Pathway
The synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid can be logically approached in

a four-step sequence starting from 5-methoxypyridine-2-carboxylic acid. This strategy involves

the protection of the carboxylic acid functionality as a methyl ester, followed by a regioselective

iodination at the C-6 position, and concluding with the deprotection of the ester to yield the

target compound.
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Step 1: Esterification Step 2: Directed ortho-Metalation Step 3: Iodination Step 4: Hydrolysis
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Caption: Proposed synthetic workflow for 6-iodo-5-methoxypyridine-2-carboxylic acid.

Experimental Protocols
The following protocols are based on analogous procedures found in the literature for similar

substrates and transformations. Researchers should optimize these conditions for the specific

target molecule.

Step 1: Synthesis of Methyl 5-methoxypyridine-2-
carboxylate (Esterification)
This procedure protects the carboxylic acid group as a methyl ester to prevent interference in

the subsequent metalation step.

Materials and Reagents:

5-Methoxypyridine-2-carboxylic acid

Methanol (MeOH), anhydrous

Sulfuric acid (H₂SO₄), concentrated

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

Suspend 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric

acid (e.g., 0.1 eq).

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the methanol under

reduced pressure.

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield methyl 5-methoxypyridine-2-carboxylate.

Parameter Value

Reactant Ratio 1.0 eq 5-methoxypyridine-2-carboxylic acid

Catalyst 0.1 eq H₂SO₄

Solvent Methanol

Temperature Reflux

Reaction Time 4-6 hours

Typical Yield >90% (estimated)

Step 2 & 3: Synthesis of Methyl 6-iodo-5-
methoxypyridine-2-carboxylate (Directed ortho-
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Metalation and Iodination)
This key step utilizes the directing effect of the methoxy group to achieve regioselective

iodination at the 6-position.

Materials and Reagents:

Methyl 5-methoxypyridine-2-carboxylate

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

Iodine (I₂)

Anhydrous tetrahydrofuran (THF)

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

Dissolve methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried

flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of LDA (e.g., 1.1 eq) or n-BuLi dropwise, maintaining the temperature

at -78 °C.

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated

intermediate.

In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF.

Slowly add the iodine solution to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.

Parameter Value

Reactant Ratio 1.0 eq Methyl 5-methoxypyridine-2-carboxylate

Reagent (Metalation) 1.1 eq LDA or n-BuLi

Reagent (Iodination) 1.2 eq I₂

Solvent Anhydrous THF

Temperature -78 °C to Room Temperature

Reaction Time 3-4 hours

Typical Yield 60-80% (estimated)

Step 4: Synthesis of 6-iodo-5-methoxypyridine-2-
carboxylic acid (Hydrolysis)
The final step involves the deprotection of the methyl ester to yield the desired carboxylic acid.

Materials and Reagents:

Methyl 6-iodo-5-methoxypyridine-2-carboxylate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Methanol (MeOH)
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Water

Hydrochloric acid (HCl), 1M or 2M

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

Dissolve methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of methanol

and water.

Add lithium hydroxide or sodium hydroxide (e.g., 2.0 eq) to the solution.

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete

consumption of the starting material.

Remove the methanol under reduced pressure.

Acidify the remaining aqueous solution to a pH of approximately 3-4 with hydrochloric acid.

Collect the resulting precipitate by filtration, or extract the product with ethyl acetate if no

precipitate forms.

If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield 6-iodo-5-methoxypyridine-2-carboxylic acid.

Parameter Value

Reactant Ratio
1.0 eq Methyl 6-iodo-5-methoxypyridine-2-

carboxylate

Reagent 2.0 eq LiOH or NaOH

Solvent Methanol/Water

Temperature Room Temperature

Reaction Time 2-4 hours

Typical Yield >90% (estimated)
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Logical Relationships in Directed ortho-Metalation
The success of this synthetic route hinges on the regioselectivity of the directed ortho-

metalation step. The methoxy group at C-5 and the ester group at C-2 both act as directing

groups. The methoxy group strongly directs lithiation to the adjacent C-6 position. The ester

group can also direct to the C-3 position. However, the C-6 position is generally more activated

for deprotonation due to the electronic effect of the methoxy group.

Directing Groups

Potential Lithiation Sites

Methyl 5-methoxypyridine-
2-carboxylate

C5-Methoxy Group C2-Ester Group

C6-Lithiation (Major)

Strongly Directing

C3-Lithiation (Minor)

Directing

Quench with I2

Methyl 6-iodo-5-methoxypyridine-
2-carboxylate

Click to download full resolution via product page

Caption: Logical diagram of directed ortho-metalation selectivity.
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carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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